Cas no 2171954-79-1 (2-{N-benzyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-5-methylhexanamido}acetic acid)

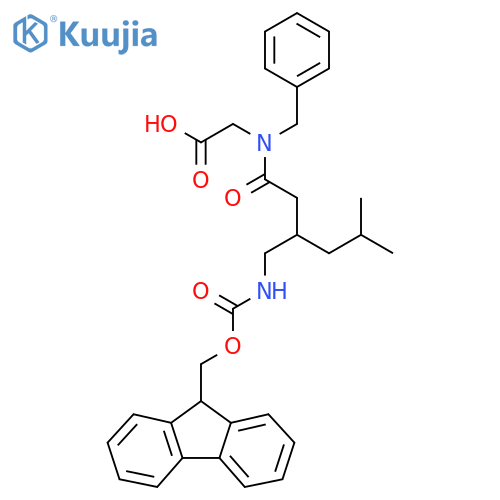

2171954-79-1 structure

商品名:2-{N-benzyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-5-methylhexanamido}acetic acid

2-{N-benzyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-5-methylhexanamido}acetic acid 化学的及び物理的性質

名前と識別子

-

- 2-{N-benzyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-5-methylhexanamido}acetic acid

- 2171954-79-1

- 2-{N-benzyl-3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5-methylhexanamido}acetic acid

- EN300-1530134

-

- インチ: 1S/C32H36N2O5/c1-22(2)16-24(17-30(35)34(20-31(36)37)19-23-10-4-3-5-11-23)18-33-32(38)39-21-29-27-14-8-6-12-25(27)26-13-7-9-15-28(26)29/h3-15,22,24,29H,16-21H2,1-2H3,(H,33,38)(H,36,37)

- InChIKey: GMDNAYDPQRHVNQ-UHFFFAOYSA-N

- ほほえんだ: O(C(NCC(CC(N(CC(=O)O)CC1C=CC=CC=1)=O)CC(C)C)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

- せいみつぶんしりょう: 528.26242225g/mol

- どういたいしつりょう: 528.26242225g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 39

- 回転可能化学結合数: 13

- 複雑さ: 788

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 5.5

- トポロジー分子極性表面積: 95.9Ų

2-{N-benzyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-5-methylhexanamido}acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1530134-2.5g |

2-{N-benzyl-3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5-methylhexanamido}acetic acid |

2171954-79-1 | 2.5g |

$6602.0 | 2023-05-26 | ||

| Enamine | EN300-1530134-0.1g |

2-{N-benzyl-3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5-methylhexanamido}acetic acid |

2171954-79-1 | 0.1g |

$2963.0 | 2023-05-26 | ||

| Enamine | EN300-1530134-10.0g |

2-{N-benzyl-3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5-methylhexanamido}acetic acid |

2171954-79-1 | 10g |

$14487.0 | 2023-05-26 | ||

| Enamine | EN300-1530134-50mg |

2-{N-benzyl-3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5-methylhexanamido}acetic acid |

2171954-79-1 | 50mg |

$2829.0 | 2023-09-26 | ||

| Enamine | EN300-1530134-500mg |

2-{N-benzyl-3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5-methylhexanamido}acetic acid |

2171954-79-1 | 500mg |

$3233.0 | 2023-09-26 | ||

| Enamine | EN300-1530134-0.05g |

2-{N-benzyl-3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5-methylhexanamido}acetic acid |

2171954-79-1 | 0.05g |

$2829.0 | 2023-05-26 | ||

| Enamine | EN300-1530134-5.0g |

2-{N-benzyl-3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5-methylhexanamido}acetic acid |

2171954-79-1 | 5g |

$9769.0 | 2023-05-26 | ||

| Enamine | EN300-1530134-250mg |

2-{N-benzyl-3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5-methylhexanamido}acetic acid |

2171954-79-1 | 250mg |

$3099.0 | 2023-09-26 | ||

| Enamine | EN300-1530134-10000mg |

2-{N-benzyl-3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5-methylhexanamido}acetic acid |

2171954-79-1 | 10000mg |

$14487.0 | 2023-09-26 | ||

| Enamine | EN300-1530134-1.0g |

2-{N-benzyl-3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5-methylhexanamido}acetic acid |

2171954-79-1 | 1g |

$3368.0 | 2023-05-26 |

2-{N-benzyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-5-methylhexanamido}acetic acid 関連文献

-

Krešimir Molčanov,Marijana Jurić,Biserka Kojić-Prodić Dalton Trans., 2013,42, 15756-15765

-

Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

-

Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604

2171954-79-1 (2-{N-benzyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-5-methylhexanamido}acetic acid) 関連製品

- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)

- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)

- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)

- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)

- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)

- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)

- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)

- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)

- 1174132-74-1(3-Bromo-1H-pyrazole)

- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量